

1-(2-phenylcyclopropyl)ethanone derivatives and analogs

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Compound of Interest

Compound Name: 1-(2-Phenylcyclopropyl)ethanone

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An In-Depth Technical Guide to **1-(2-Phenylcyclopropyl)ethanone** Derivatives and Analogs for Researchers and Drug Development Professionals.

Introduction

The **1-(2-phenylcyclopropyl)ethanone** core is a fascinating structural motif that has garnered significant attention in medicinal chemistry. Its derivatives are analogs of phenylcyclopropylamines, a class of compounds known for their diverse biological activities. The defining feature of this scaffold is the cyclopropyl ring fused to a phenyl group, which imparts a rigid, three-dimensional conformation. This unique stereochemical and electronic nature makes it an attractive starting point for designing novel therapeutic agents.

Phenylcyclopropylamine derivatives, such as the antidepressant tranylcypromine, are well-established as potent inhibitors of monoamine oxidases (MAOs).[1] This has inspired the exploration of related structures, including **1-(2-phenylcyclopropyl)ethanone** derivatives, as modulators of various enzymes and receptors. These compounds serve as valuable tools for probing biological systems and as lead structures in drug discovery programs targeting a range of diseases, from cancer to neurological disorders and infectious diseases.[1][2]

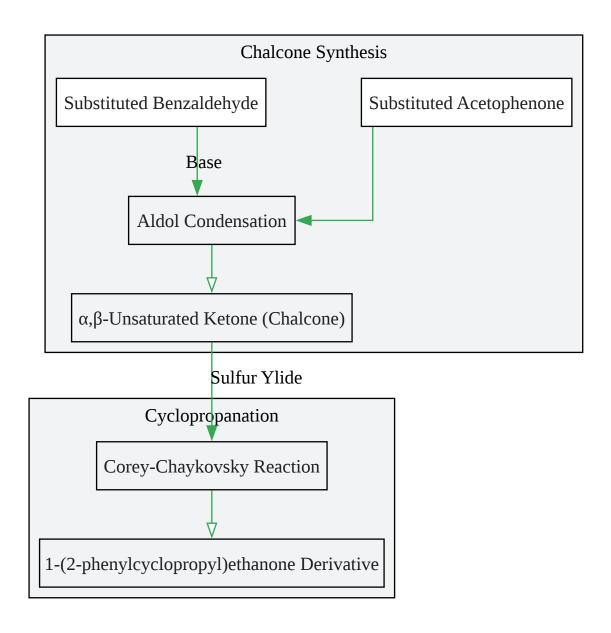
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of **1-(2-phenylcyclopropyl)ethanone** derivatives and their analogs. It includes detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways to serve as a practical resource for researchers in the field.



Synthesis Strategies

The synthesis of **1-(2-phenylcyclopropyl)ethanone** and its derivatives often involves the construction of the strained cyclopropane ring as a key step. Several synthetic strategies have been developed, with the Corey-Chaykovsky reaction being a prominent method.

A general approach involves the cyclopropanation of α,β -unsaturated ketones, such as chalcones, which can be readily synthesized through aldol condensation.[3]



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Caption: General workflow for the synthesis of **1-(2-phenylcyclopropyl)ethanone** derivatives.



Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This protocol is adapted from the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones.[3]

Materials:

- Appropriate 2-hydroxychalcone (1.00 mmol)
- Trimethylsulfoxonium iodide (1.10 mmol)
- Sodium hydride (60% dispersion in mineral oil, 1.20 mmol)
- Anhydrous DMSO (5 mL)
- Argon atmosphere

Procedure:

- A suspension of sodium hydride in anhydrous DMSO is stirred under an argon atmosphere at room temperature.
- Trimethylsulfoxonium iodide is added in one portion. The resulting mixture is stirred at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases.
- The 2-hydroxychalcone, dissolved in anhydrous DMSO, is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature for 1-2 hours.
- Upon completion (monitored by TLC), the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 1-acyl-2-(ortho-hydroxyaryl)cyclopropane.



Biological Activities and Therapeutic Potential

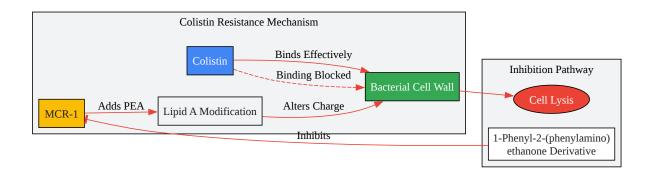
Derivatives of the **1-(2-phenylcyclopropyl)ethanone** scaffold have been investigated for a wide range of biological activities, demonstrating their potential as versatile therapeutic agents.

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition: The parent amine analogs are potent MAO inhibitors.[1] Fluorination of the cyclopropane ring has been shown to significantly impact inhibitory activity against tyramine oxidase, a related copper-containing monoamine oxidase. For example, trans-2-fluoro-2-phenylcyclopropylamine was found to be a potent competitive inhibitor with an IC50 value 10 times lower than that of the non-fluorinated tranylcypromine.[4] This highlights the sensitivity of the enzyme to substitution on the cyclopropane ring.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: The trans-2-phenylcyclopropylamine scaffold has been successfully utilized to develop mechanism-based inhibitors of LSD1, an important target in cancer chemotherapy.[1] This suggests that ketone-containing analogs could also be explored for this activity.

MCR-1 Inhibition: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of MCR-1, a protein that confers resistance to the last-resort antibiotic colistin.[5] These compounds have been shown to inhibit the phosphoethanolamine (PEA) transfer reaction catalyzed by MCR-1, thereby restoring colistin's efficacy against resistant bacteria.[5]





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Caption: Mechanism of MCR-1 inhibition by 1-phenyl-2-(phenylamino)ethanone derivatives.

VEGFR-2 Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives, which can be considered bioisosteres or analogs, have been synthesized and shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in tumor angiogenesis.[7]

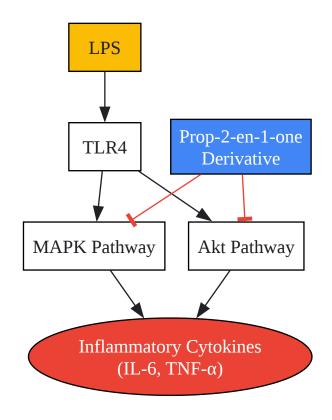
Receptor Modulation

Analogs such as 2-phenylcyclopropylmethylamine derivatives have been designed as partial agonists for the dopamine D2 receptor (D2R), a primary target for third-generation antipsychotics.[8]

Anti-inflammatory and Anticancer Activity

Chalcones and related diarylpentanoids, which are often precursors to **1-(2-phenylcyclopropyl)ethanone** derivatives, exhibit antitumor activity.[9] Furthermore, 2-benzylidene-1-indanone derivatives, which share the α,β -unsaturated ketone system within a cyclic structure, have demonstrated anti-inflammatory properties by inhibiting the production of IL-6 and TNF- α .[10] Some prop-2-en-1-one derivatives have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[11]





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Caption: Modulation of inflammatory pathways by related enone derivatives.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the cyclopropane moiety.



Compound Class/Derivativ e	Target	Activity	IC50 / GI50	Reference
trans-2-Fluoro-2- phenylcyclopropy lamine	Tyramine Oxidase	Inhibition	~10x more potent than tranylcypromine	[4]
Thieno[2,3-d]pyrimidine Derivative 17f	VEGFR-2	Inhibition	0.23 ± 0.03 μM	[7]
Thieno[2,3-d]pyrimidine Derivative 17f	HCT-116 Cells	Cytotoxicity	2.80 ± 0.16 μM	[7]
Thieno[2,3-d]pyrimidine Derivative 17f	HepG2 Cells	Cytotoxicity	4.10 ± 0.45 μM	[7]
1-Phenyl-2- (phenylamino)eth anone 6p	MCR-1 expressing E. coli	Reversal of Colistin Resistance	Complete inhibition at 25 μΜ	[5]
1-Phenyl-2- (phenylamino)eth anone 6q	MCR-1 expressing E. coli	Reversal of Colistin Resistance	Complete inhibition at 25 μΜ	[5]
Enone Derivative 6a	Human Neutrophils (fMLF-induced)	Superoxide Anion Inhibition	1.23 μΜ	[11]
Enone Derivative 6a	Human Neutrophils (fMLF-induced)	Elastase Release Inhibition	1.37 μΜ	[11]

Key SAR Insights:

• Ring Substitution: For MCR-1 inhibitors, molecular docking studies suggest that potent compounds form hydrogen bonds with key residues like Glu246 and Thr285 in the enzyme's



active site.[5]

- Stereochemistry: The stereochemistry of the cyclopropane ring is often crucial for biological activity, as seen with the trans configuration being preferred for many MAO and LSD1 inhibitors.[1]
- Fluorine Substitution: The addition of fluorine to the cyclopropane ring can dramatically increase potency, as demonstrated in the inhibition of tyramine oxidase.[4]

Experimental Protocols for Biological Assays Protocol: VEGFR-2 Kinase Inhibition Assay

This is a representative protocol for assessing VEGFR-2 inhibition.[7]

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme using an ELISA-based method.

Procedure:

- Recombinant human VEGFR-2 is incubated with the test compounds at various concentrations in a kinase assay buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format.
- The percentage of inhibition is calculated relative to a control without the inhibitor.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell-Based MCR-1 Inhibition Assay

This protocol assesses the ability of compounds to restore colistin susceptibility.[5]



Procedure:

- E. coli BL21(DE3) cells expressing the mcr-1 gene are cultured to the logarithmic growth phase.
- The bacterial suspension is diluted and added to a 96-well microtiter plate.
- Test compounds are added to the wells at a fixed concentration (e.g., 25 μM).
- Colistin is added at a concentration that is normally sub-lethal to the resistant strain (e.g., 2 μg/mL).
- The plates are incubated overnight at 37°C.
- Bacterial growth is assessed by measuring the optical density at 600 nm (OD600).
- Complete inhibition of growth indicates that the compound has successfully reversed colistin resistance.

Conclusion

The **1-(2-phenylcyclopropyl)ethanone** scaffold and its analogs represent a rich area for therapeutic innovation. The rigid cyclopropane ring offers a unique platform for creating compounds with specific three-dimensional orientations, enabling precise interactions with biological targets. The diverse biological activities, ranging from enzyme inhibition to receptor modulation, underscore the versatility of this chemical class. Future research focusing on systematic modifications of the core structure, guided by computational modeling and detailed SAR studies, is likely to yield novel and potent drug candidates for a variety of human diseases. This guide provides a foundational resource to aid researchers and drug development professionals in this exciting endeavor.

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